molecular formula C8H11ClN2 B1416202 4-Chloro-2-methyl-5-propylpyrimidine CAS No. 959239-77-1

4-Chloro-2-methyl-5-propylpyrimidine

Cat. No. B1416202
M. Wt: 170.64 g/mol
InChI Key: CDBCAEDPKQHTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-5-propylpyrimidine is a halogenated heterocycle . It has the empirical formula C8H11ClN2 and a molecular weight of 170.64 . It is usually sold in solid form .


Molecular Structure Analysis

The SMILES string representation of 4-Chloro-2-methyl-5-propylpyrimidine is ClC(N=C©N=C1)=C1CCC . This provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Chloro-2-methyl-5-propylpyrimidine is a solid compound . It has a molecular weight of 170.64 .

Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine scaffolds, including 4-Chloro-2-methyl-5-propylpyrimidine derivatives, which are vital for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These catalysts, ranging from organocatalysts, metal catalysts, to nanocatalysts, facilitate the development of substituted pyrano[2,3-d]pyrimidine derivatives through one-pot multicomponent reactions, highlighting their significance in the advancement of lead molecules in research (Parmar, Vala, & Patel, 2023).

Pharmacological Principles of Prodrugs

In the realm of chemotherapy, particularly for the treatment of solid tumors, prodrugs like capecitabine, UFT, and S-1 have been developed as derivatives of 5-fluorouracil (5-FU), which itself is a cornerstone in cancer treatment. These prodrugs, undergoing metabolic transformations in the body to release the active 5-FU, aim at enhancing the therapeutic effectiveness and reducing toxicity. Their development and clinical pharmacology, underlined by biomodulation strategies, are essential in understanding the targeted therapy approaches in oncology, offering insights into the applications of related pyrimidine derivatives (Malet-Martino & Martino, 2002).

Environmental Impact and Degradation

Triclosan, a related compound, emphasizes the environmental persistence and toxicity of chlorinated pyrimidines, showcasing their presence in various ecosystems due to partial elimination in sewage treatment plants. The degradation pathways leading to potentially more toxic and persistent by-products underline the environmental implications of using such compounds and the necessity for further research into their safer degradation and removal (Bedoux et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

4-chloro-2-methyl-5-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-3-4-7-5-10-6(2)11-8(7)9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBCAEDPKQHTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650945
Record name 4-Chloro-2-methyl-5-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-5-propylpyrimidine

CAS RN

959239-77-1
Record name 4-Chloro-2-methyl-5-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-5-propylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-5-propylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methyl-5-propylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-methyl-5-propylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methyl-5-propylpyrimidine
Reactant of Route 6
4-Chloro-2-methyl-5-propylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.